molecular formula C10H8ClNO2S2 B13716791 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide

2-Chloro-4-(thiophen-2-yl)benzenesulfonamide

Cat. No.: B13716791
M. Wt: 273.8 g/mol
InChI Key: KGDPNPZUYKJIFJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with thiophene-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Sulfonamides: Formed from nucleophilic substitution.

    Sulfoxides and Sulfones: Formed from oxidation.

    Biaryl Compounds: Formed from coupling reactions

Mechanism of Action

The mechanism of action of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring enhances binding affinity and specificity to the target molecules. This dual functionality makes it effective in disrupting biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is unique due to the combination of the sulfonamide group, chlorine atom, and thiophene ring. This combination imparts distinct electronic properties, reactivity, and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H8ClNO2S2

Molecular Weight

273.8 g/mol

IUPAC Name

2-chloro-4-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H8ClNO2S2/c11-8-6-7(9-2-1-5-15-9)3-4-10(8)16(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

KGDPNPZUYKJIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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